molecular formula C18H21BrClNO B1440782 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride CAS No. 1220018-05-2

4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

Cat. No. B1440782
M. Wt: 382.7 g/mol
InChI Key: ZNJXYTMRWOJLKB-UHFFFAOYSA-N
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Description

“4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C18H21BrClNO . It is derived from biphenyl, a type of organic compound that contains two phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound is based on a biphenyl core, which consists of two benzene rings connected by a single bond . One of the benzene rings is substituted with a bromine atom at the 3-position . The 4-position of the other benzene ring is connected to a piperidine ring through a methoxy group .

Scientific Research Applications

Synthesis and Modification

  • Synthesis of Neuroleptic Agents : One study explored the synthesis of neuroleptic agents using compounds with structural similarities to 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride. This process was part of a metabolic study, indicating the use of such compounds in developing neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).

  • Pharmacological Inhibitors : Another research effort involved the development of pharmacological inhibitors where derivatives similar to the compound were used to inhibit ADP-induced aggregation of blood platelets. This indicates potential applications in blood platelet aggregation management (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Receptor Studies and Drug Development

  • Serotonin Reuptake Inhibitor : The compound Paroxetine hydrochloride, structurally related to 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride, is a selective serotonin reuptake inhibitor. It highlights the potential use of such compounds in treating various psychiatric disorders (Germann, Ma, Han, & Tikhomirova, 2013).

  • Antagonists in HIV-1 Infection Treatment : Compounds structurally related have been studied as CCR5 antagonists with potent anti-HIV activity. This suggests a possible application in HIV-1 treatment (Palani et al., 2002).

Chemical Structure and Coordination Chemistry

  • Structural Characterization : The synthesis and characterization of derivatives indicate applications in understanding chemical structures and molecular interactions. These studies contribute to a deeper knowledge of such compounds (Rulev, Fedorov, Chuvashev, & Voronkov, 2003).

  • Coordination Chemistry : Research on coordination chemistry with ligands similar to 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride sheds light on the role of such compounds in complex chemical reactions and potential applications in creating new materials or catalysts (Majumder et al., 2016).

properties

IUPAC Name

4-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJXYTMRWOJLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

CAS RN

1220018-05-2
Record name Piperidine, 4-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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